molecular formula C11H20ClNO2 B1379579 3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride CAS No. 112776-03-1

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride

Cat. No. B1379579
CAS RN: 112776-03-1
M. Wt: 233.73 g/mol
InChI Key: ZEXYBRZUYXERGX-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)oxan-4-one hydrochloride, also known as 3-Piperidin-1-ylmethyloxan-4-one hydrochloride or 3-PMOH, is a synthetic compound with a wide variety of applications in the pharmaceutical and biotechnology industries. It is a water-soluble compound that is used in the synthesis of drugs and other organic compounds. 3-PMOH is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, amines, and other organic molecules. It is also used in the production of polymers, dyes, and other materials.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds is an important advancement in medicinal chemistry. These derivatives are synthesized through a straightforward two-step procedure that yields high overall yields, indicating the versatility of piperidine derivatives in drug discovery and development (Košak, Brus, & Gobec, 2014).

Spectroscopic Properties and Quantum Mechanical Study

  • A detailed study on the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques, alongside quantum chemical methods, reveals significant insights into the molecular structure and behavior of such compounds. This research underlines the importance of piperidine derivatives in the understanding of molecular interactions and properties (Devi, Bishnoi, & Fatma, 2020).

Crystal and Molecular Structure

  • The study of 4-piperidinecarboxylic acid hydrochloride's crystal and molecular structure through single crystal X-ray diffraction and other spectroscopic methods provides valuable information on the conformational dynamics and interactions of piperidine derivatives. This contributes to the understanding of structural properties critical for the design of pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Pharmacological Evaluation

  • The convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent CGRP receptor antagonist showcases the application of piperidine derivatives in the development of new therapeutic agents. This research highlights the strategic approaches to chemical synthesis that are essential for drug development and manufacturing (Cann et al., 2012).

Antifungal and Antibacterial Studies

  • Piperidine derivatives have been explored for their potential biological activities, including antifungal and antibacterial effects. Research on N-substituted derivatives of piperidine compounds demonstrates moderate to strong activity against both Gram-negative and Gram-positive bacteria, underlining the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

3-(piperidin-1-ylmethyl)oxan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11-4-7-14-9-10(11)8-12-5-2-1-3-6-12;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYBRZUYXERGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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